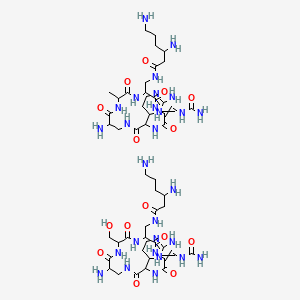![molecular formula C21H28O5 B14056298 (10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)
(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisolone is a synthetic glucocorticoid, a type of corticosteroid hormone that is used to treat various inflammatory and autoimmune conditions, as well as certain types of cancers . It is derived from hydrocortisone (cortisol) and is known for its potent anti-inflammatory and immunosuppressive properties . Prednisolone is commonly used to manage conditions such as rheumatoid arthritis, asthma, multiple sclerosis, and allergic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prednisolone can be synthesized through several chemical routes. One common method involves the conversion of prednisone acetate to prednisolone. The process includes several steps:
3,20-Keto Protective Reaction: Protecting the keto groups at positions 3 and 20.
11-Keto Reduction Reaction: Reducing the keto group at position 11.
21-Hydroxyl Esterification Reaction: Esterifying the hydroxyl group at position 21.
3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups at positions 3 and 20.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester at position 21 to yield prednisolone.
Industrial Production Methods
Industrial production of prednisolone often involves microbial transformation using Arthrobacter species to convert hydrocortisone to prednisolone. This biotransformation process is efficient and cost-effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Prednisolone undergoes various chemical reactions, including:
Oxidation: Prednisolone can be oxidized to form prednisolone acetate.
Reduction: Reduction of the keto group at position 11.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Major Products Formed
Prednisolone Acetate: Formed through oxidation and esterification reactions.
Hydrocortisone: Can be converted to prednisolone through microbial transformation.
Aplicaciones Científicas De Investigación
Prednisolone has a wide range of applications in scientific research:
Mecanismo De Acción
Prednisolone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of specific genes . This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . The overall effect is a reduction in inflammation and suppression of the immune response .
Comparación Con Compuestos Similares
Similar Compounds
Prednisone: A prodrug that is converted to prednisolone in the liver.
Methylprednisolone: Similar in potency to prednisolone but has a different pharmacokinetic profile.
Dexamethasone: A more potent glucocorticoid with a longer duration of action compared to prednisolone.
Uniqueness of Prednisolone
Prednisolone is unique in its balance of potency and duration of action, making it suitable for a wide range of therapeutic applications . Unlike prednisone, prednisolone does not require hepatic conversion, making it more suitable for patients with liver impairment .
Propiedades
Fórmula molecular |
C21H28O5 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14?,15?,16?,18?,19-,20-,21-/m0/s1 |
Clave InChI |
OIGNJSKKLXVSLS-UODUAIPHSA-N |
SMILES isomérico |
C[C@]12CC(C3C(C1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)



